N-(4-methylbenzyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methylbenzylamine, 4-nitrophenol, and 2-pyridinecarboxylic acid.
Formation of Intermediates: The first step involves the reaction of 4-methylbenzylamine with 2-pyridinecarboxylic acid to form an intermediate amide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Coupling Reaction: The intermediate amide is then reacted with 4-nitrophenol in the presence of a base such as potassium carbonate to form the final product, N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-2-methylphenyl)acetamide: Shares structural similarities but differs in functional groups and overall reactivity.
N-pyridin-2-ylbenzamide: Similar aromatic structure but lacks the nitro and methylphenyl groups.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19N3O4/c1-16-5-7-17(8-6-16)14-23(20-4-2-3-13-22-20)21(25)15-28-19-11-9-18(10-12-19)24(26)27/h2-13H,14-15H2,1H3 |
InChI Key |
UMHBINDNDGXHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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